molecular formula C2ClF6P B1595352 Bis(trifluoromethyl)chlorophosphine CAS No. 650-52-2

Bis(trifluoromethyl)chlorophosphine

Cat. No.: B1595352
CAS No.: 650-52-2
M. Wt: 204.44 g/mol
InChI Key: SLPNGGHOLGPULH-UHFFFAOYSA-N
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Description

Bis(trifluoromethyl)chlorophosphine is a chemical compound with the molecular formula C2ClF6P. It is a member of the organophosphorus family, characterized by the presence of phosphorus atoms bonded to organic groups. This compound is known for its unique properties, including high reactivity and the presence of trifluoromethyl groups, which contribute to its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(trifluoromethyl)chlorophosphine can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps to ensure the high purity of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoromethyl)chlorophosphine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new phosphorus-containing compounds.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other higher oxidation state phosphorus compounds.

    Reduction Reactions: this compound can be reduced to form phosphines with lower oxidation states.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or oxygen for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted phosphines, phosphine oxides, and reduced phosphine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(trifluoromethyl)chlorophosphine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus-containing molecules.

    Medicine: this compound derivatives are explored for their potential use in drug development and as diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
  • Chlorodiphenylphosphine
  • Tris(trifluoromethyl)phosphine

Uniqueness

Bis(trifluoromethyl)chlorophosphine is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high reactivity and stability under various conditions.

Properties

IUPAC Name

chloro-bis(trifluoromethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2ClF6P/c3-10(1(4,5)6)2(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPNGGHOLGPULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)P(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2ClF6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215318
Record name Phosphinous chloride, bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650-52-2
Record name Phosphinous chloride, bis(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000650522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphinous chloride, bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(trifluoromethyl)chlorophosphine
Reactant of Route 2
Reactant of Route 2
Bis(trifluoromethyl)chlorophosphine
Reactant of Route 3
Bis(trifluoromethyl)chlorophosphine

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